molecular formula C15H11NO2 B14345723 Ethenyl 9H-carbazole-9-carboxylate CAS No. 104911-58-2

Ethenyl 9H-carbazole-9-carboxylate

Cat. No.: B14345723
CAS No.: 104911-58-2
M. Wt: 237.25 g/mol
InChI Key: UXIUBWNRMWAZHN-UHFFFAOYSA-N
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Description

Ethenyl 9H-carbazole-9-carboxylate is a carbazole derivative featuring a vinyl (ethenyl) ester substituent at the nitrogen atom of the carbazole core. Carbazoles are heterocyclic aromatic compounds with a 9H-carbazole backbone, widely studied for their photophysical properties, electronic applications, and utility in organic synthesis . The ethenyl carboxylate group in this compound introduces unique reactivity and electronic characteristics, distinguishing it from other carbazole derivatives.

Properties

CAS No.

104911-58-2

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

ethenyl carbazole-9-carboxylate

InChI

InChI=1S/C15H11NO2/c1-2-18-15(17)16-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h2-10H,1H2

InChI Key

UXIUBWNRMWAZHN-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)N1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-carboxylic acid vinyl ester typically involves the esterification of 9H-Carbazole-9-carboxylic acid with vinyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of 9H-Carbazole-9-carboxylic acid vinyl ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazole-9-carboxylic acid vinyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9H-Carbazole-9-carboxylic acid vinyl ester is largely dependent on its chemical structure. The vinyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then interact with various molecular targets. The carbazole moiety is known for its ability to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and their implications:

Compound Name Substituent at N-9 Position Key Functional Features Molecular Weight (g/mol) Applications/Properties References
Ethenyl 9H-carbazole-9-carboxylate Ethenyl carboxylate (CH₂=CH-O-CO-) Polar ester group, π-conjugation ~269.3 (estimated) Potential fluorophore, polymer precursor Inferred
9-Benzyl-9H-carbazole Benzyl (C₆H₅-CH₂-) Lipophilic, bulky substituent 273.35 Fluorescence, cation recognition
9-Phenyl-9H-carbazole Phenyl (C₆H₅-) Planar, π-extended system 243.30 OLEDs, charge transport materials
9-Propyl-9H-carbazole Propyl (CH₂-CH₂-CH₃) Non-polar, alkyl chain 199.29 Intermediate in organic synthesis

Key Observations :

  • Electronic Effects : The ethenyl carboxylate group enhances polarity and π-conjugation compared to alkyl (e.g., propyl) or aryl (e.g., phenyl) substituents. This could improve solubility in polar solvents and tune emission properties for optoelectronic applications.
  • Reactivity : The ester group in this compound may undergo hydrolysis or transesterification, unlike inert alkyl/aryl substituents .
  • Photophysics : 9-Benzyl derivatives exhibit strong fluorescence with quantum yields >0.6, suggesting that the ethenyl analog could display similar or enhanced emission if conjugation is extended .

Challenges :

  • Stability of the ethenyl ester group under reaction conditions (e.g., thermal decomposition observed in ethenyl-amino intermediates in ).
  • Steric hindrance at the N-9 position may limit reaction efficiency compared to smaller substituents like propyl .

Photophysical and Electronic Properties

  • Fluorescence : 9-Benzyl derivatives emit in the blue region (λem ≈ 420 nm), while phenyl-substituted carbazoles show redshifted emission due to extended conjugation . Ethenyl carboxylate’s electron-withdrawing ester group may further redshift emission.
  • Electrochemical Stability: Alkyl-substituted carbazoles (e.g., 9-propyl) exhibit lower oxidation potentials compared to aryl derivatives, suggesting that ethenyl carboxylate may display intermediate redox activity .

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